Field: Organic Chemistry
Application: (Diacetoxyiodo)benzene is widely used as an oxidizing agent in organic chemistry.
Method: The compound is used as an oxidizing agent in these reactions.
Field: High Energy Density Materials
Application: (Diacetoxyiodo)benzene has been used in the oxidation of o-dioxime to produce furoxan derivatives.
Method: The compound is used as an oxidizing agent in this reaction.
Field: Material Science
Application: (Diacetoxyiodo)benzene has been used in the preparation of high radio-opaque E-glass fiber-reinforced composite.
Application: (Diacetoxyiodo)benzene is used as a stoichiometric oxidant in the TEMPO oxidation of nerol to neral.
Method: The compound is used as an oxidant in this reaction.
Results: The use of (Diacetoxyiodo)benzene in this reaction leads to the oxidation of nerol to neral.
Application: (Diacetoxyiodo)benzene is used as an oxidant in the rhodium-catalyzed aziridination of olefins.
Results: The use of (Diacetoxyiodo)benzene in this reaction leads to the aziridination of olefins.
Application: (Diacetoxyiodo)benzene is emerging as a potential catalyst and reagent in the construction of heterocycles.
Method: The compound is used as a catalyst and reagent in these reactions.
Application: (Diacetoxyiodo)benzene has been used in the synthesis of aryl(trifloxyalkenyl)iodonium triflate salts.
Results: They created nucleophilic and electrophilic multifunctional hypervalent.
Application: (Diacetoxyiodo)benzene is emerging as a potential catalyst and reagent in enantioselective reactions.
(Diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate, is a hypervalent iodine compound with the molecular formula C₆H₅I(OCOCH₃)₂. This compound is recognized for its unique structure, where the iodine atom is in a +III oxidation state and exhibits a T-shaped molecular geometry. The iodine atom forms bonds with two acetate groups and a phenyl group, leading to its distinctive reactivity as an oxidizing agent in organic synthesis .
(Diacetoxyiodo)benzene is utilized in various chemical transformations, including:
Several methods exist for synthesizing (diacetoxyiodo)benzene:
(Diacetoxyiodo)benzene serves multiple roles in organic chemistry:
Interaction studies involving (diacetoxyiodo)benzene mainly focus on its reactivity with various substrates under different conditions. For example, it has been shown to interact effectively with Lewis acids to enhance its oxidative capabilities in carbon-carbon bond cleavage reactions. Additionally, studies have explored its behavior in solvent systems like ionic liquids, which can influence its reactivity and product formation .
Several compounds share structural or functional similarities with (diacetoxyiodo)benzene. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Iodosobenzene | Hypervalent iodine | Acts as a precursor for various iodine reagents |
Phenyliodine(III) bis(trifluoroacetate) | Hypervalent iodine | Used in Hofmann rearrangement under mild conditions |
Phenyliodonium diacetate | Hypervalent iodine | Functions similarly but may have different reactivity |
Bis(trifluoroacetoxy)iodobenzene | Hypervalent iodine | Useful for specific oxidative transformations |
(Diacetoxyiodo)benzene stands out due to its dual acetate groups which enhance its reactivity and versatility in organic synthesis compared to other hypervalent iodine compounds. Its ability to facilitate diverse reactions while maintaining low toxicity makes it a valuable reagent in modern organic chemistry .
Irritant